N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate
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Overview
Description
N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate is a useful research compound. Its molecular formula is C20H26N4O9S and its molecular weight is 498.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Synthesis of Morpholine Derivatives : A study focused on the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This work presented a rapid and green synthetic method, achieving a total yield of 43% through steps including condensation, chlorination, and nucleophilic substitution (Lei et al., 2017).
Heterocyclic Compounds Synthesis : Research described the synthesis of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles. This study outlined methods for synthesizing new thienopyrimidines fused to cyclopenta[d]pyridine ring systems, showing potential in producing compounds with antimicrobial activity (Zaki et al., 2020).
Enaminoester Moiety in Heterocyclic Synthesis : Another study utilized thieno[2,3-b]pyridine-2-carboxylate to construct various heterocyclic systems, such as thienopyrimidinone and thienopyridine, through reactions with secondary amines like morpholine. This research contributes to the development of new compounds with potential chemical and pharmaceutical applications (Madkour et al., 2010).
Molecular Docking and Biological Activities
Antitumor Activity : A study synthesized morpholinylchalcones as building blocks for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds, after being tested for in vitro activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, showed promising activities, highlighting their potential in cancer research (Muhammad et al., 2017).
Biological Activities of Phosphazenes : Research on heterocyclic amine substituted spiro-ansa-spiro and spiro-bino-spiro phosphazenes explored their antimicrobial activity and DNA interactions. This study provides insights into the development of novel compounds with potential therapeutic applications (Koçak et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, thieno[3,2-d]pyrimidin-4-amines, have been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis .
Mode of Action
It can be inferred from similar compounds that they inhibit the function of their target, in this case, the cytochrome bd oxidase .
Biochemical Pathways
The inhibition of cytochrome bd oxidase would affect the energy metabolism of mycobacterium tuberculosis .
Result of Action
The inhibition of cytochrome bd oxidase would likely result in a disruption of the energy metabolism of mycobacterium tuberculosis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
They have shown to inhibit kinase enzymes , which play a crucial role in signal transduction pathways within cells .
Cellular Effects
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines . They have also been found to induce apoptosis and autophagy in cancer cells .
Molecular Mechanism
Thieno[2,3-d]pyrimidines have been reported to inhibit kinase enzymes , which could potentially lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines .
Metabolic Pathways
Thieno[2,3-d]pyrimidines have been reported to inhibit kinase enzymes , which are involved in various metabolic pathways.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS.2C2H2O4/c1-3-12-13(4-1)22-16-14(12)15(18-11-19-16)17-5-2-6-20-7-9-21-10-8-20;2*3-1(4)2(5)6/h11H,1-10H2,(H,17,18,19);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLNWHNTXJTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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